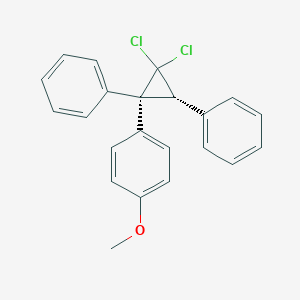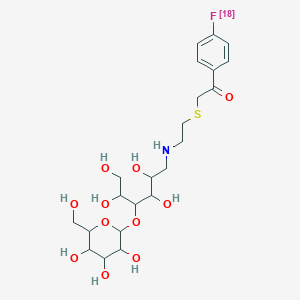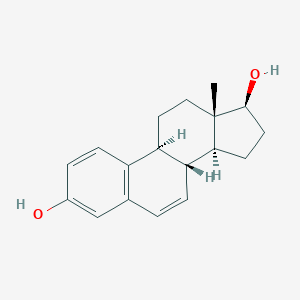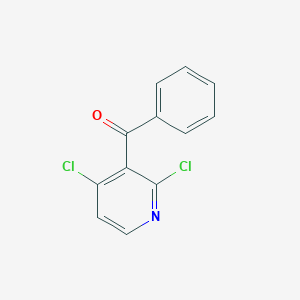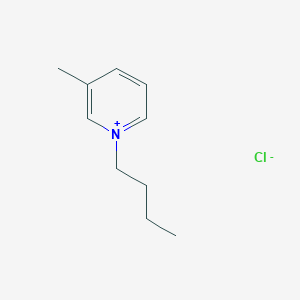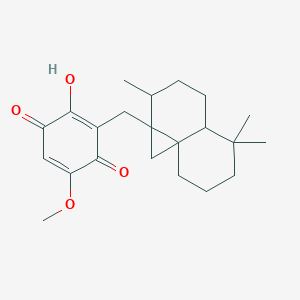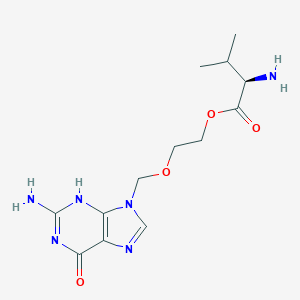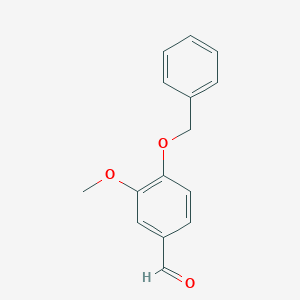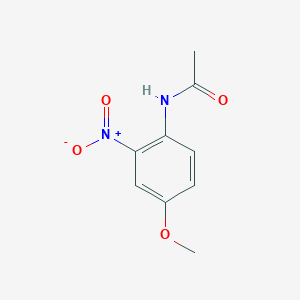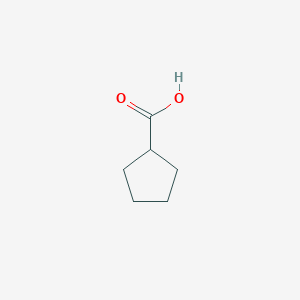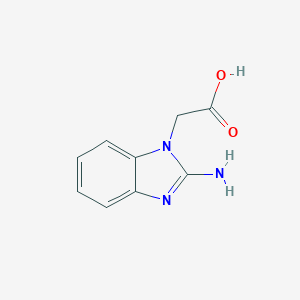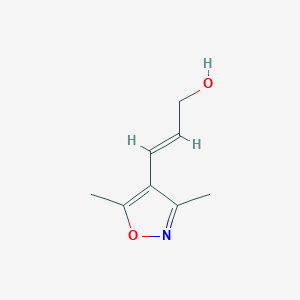
3-(3,5-Dimethylisoxazol-4-yl)prop-2-en-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3,5-Dimethylisoxazol-4-yl)prop-2-en-1-ol is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound is also known as DIMBOA, and it is a member of the benzoxazinoid family of compounds. DIMBOA is found in a variety of plants, including maize, wheat, and rye, where it functions as a natural defense against herbivores and pathogens.
Mecanismo De Acción
The mechanism of action of 3-(3,5-Dimethylisoxazol-4-yl)prop-2-en-1-ol is not fully understood, but it is believed to involve the inhibition of key enzymes involved in plant defense pathways. Specifically, this compound has been shown to inhibit the activity of chitinases and β-glucosidases, which are important for the degradation of fungal cell walls.
Efectos Bioquímicos Y Fisiológicos
Studies have also shown that 3-(3,5-Dimethylisoxazol-4-yl)prop-2-en-1-ol has a number of biochemical and physiological effects. For example, it has been shown to induce the production of reactive oxygen species (ROS) in plants, which can help to activate defense pathways. Additionally, this compound has been shown to have antimicrobial activity against a variety of plant pathogens.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-(3,5-Dimethylisoxazol-4-yl)prop-2-en-1-ol in lab experiments is that it is a naturally occurring compound that is relatively easy to synthesize. Additionally, this compound has been extensively studied, and there is a wealth of information available on its properties and potential applications. However, one limitation of using this compound is that it may have variable effects depending on the specific plant species and environmental conditions.
Direcciones Futuras
There are a number of potential future directions for research on 3-(3,5-Dimethylisoxazol-4-yl)prop-2-en-1-ol. Some possible areas of focus include:
1. Developing new methods for synthesizing this compound more efficiently and cost-effectively.
2. Investigating the potential of this compound as a natural pesticide for use in agriculture.
3. Studying the effects of this compound on plant-microbe interactions, including its potential as a tool for promoting beneficial soil microbiota.
4. Exploring the potential of this compound as a therapeutic agent for human diseases, such as cancer.
Overall, 3-(3,5-Dimethylisoxazol-4-yl)prop-2-en-1-ol is a promising compound with a wide range of potential applications in scientific research. Further studies are needed to fully understand its mechanisms of action and potential advantages and limitations in different contexts.
Métodos De Síntesis
The synthesis of 3-(3,5-Dimethylisoxazol-4-yl)prop-2-en-1-ol can be achieved through a variety of methods. One common method involves the reaction of 2-acetyl-1,3-dimethylimidazolium iodide with hydroxylamine hydrochloride to form the corresponding oxime. This oxime can then be converted to the final product through a series of reactions involving acid-catalyzed dehydration and reduction.
Aplicaciones Científicas De Investigación
One of the primary applications of 3-(3,5-Dimethylisoxazol-4-yl)prop-2-en-1-ol in scientific research is as a tool for studying plant defense mechanisms. Researchers have found that this compound is effective at deterring herbivores and pathogens, and it may be possible to use it to develop new strategies for crop protection.
Propiedades
Número CAS |
135510-61-1 |
|---|---|
Nombre del producto |
3-(3,5-Dimethylisoxazol-4-yl)prop-2-en-1-ol |
Fórmula molecular |
C8H11NO2 |
Peso molecular |
153.18 g/mol |
Nombre IUPAC |
(E)-3-(3,5-dimethyl-1,2-oxazol-4-yl)prop-2-en-1-ol |
InChI |
InChI=1S/C8H11NO2/c1-6-8(4-3-5-10)7(2)11-9-6/h3-4,10H,5H2,1-2H3/b4-3+ |
Clave InChI |
MWXHDNLJGDCKAI-ONEGZZNKSA-N |
SMILES isomérico |
CC1=C(C(=NO1)C)/C=C/CO |
SMILES |
CC1=C(C(=NO1)C)C=CCO |
SMILES canónico |
CC1=C(C(=NO1)C)C=CCO |
Sinónimos |
2-Propen-1-ol,3-(3,5-dimethyl-4-isoxazolyl)-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



